molecular formula C12H17ClN2O B7845007 2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide

2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide

Cat. No.: B7845007
M. Wt: 240.73 g/mol
InChI Key: GXOJGUAOHASDBQ-UHFFFAOYSA-N
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Description

2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide is a substituted acetamide derivative featuring a 3-chlorobenzyl group and an isopropyl group attached to the nitrogen atom of the acetamide backbone.

Properties

IUPAC Name

2-amino-N-[(3-chlorophenyl)methyl]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-9(2)15(12(16)7-14)8-10-4-3-5-11(13)6-10/h3-6,9H,7-8,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXOJGUAOHASDBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC(=CC=C1)Cl)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide typically involves the reaction of 3-chlorobenzylamine with isopropylamine and acetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine or alcohol derivatives.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted benzyl derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide has been explored for its potential therapeutic properties, particularly in the following areas:

  • Anti-inflammatory Activity: Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as asthma and rheumatoid arthritis.
  • Neuroprotective Effects: Research indicates that it may offer protection against neurotoxicity by modulating neurotransmitter systems, particularly GABA receptors. This modulation can influence synaptic transmission and neuroinflammation.

Biochemical Probes

The compound is being investigated as a biochemical probe to study enzyme interactions and metabolic pathways. Its ability to inhibit specific enzymes could provide insights into various physiological processes.

Neurotoxicity Assessment

A study was conducted using HT22 cells to evaluate the neuroprotective effects of this compound. The results indicated that at certain concentrations, the compound significantly improved cell viability against glutamate-induced toxicity, suggesting its potential as a neuroprotective agent.

Inflammatory Response Modulation

In vitro studies demonstrated that this compound could reduce the release of pro-inflammatory cytokines in macrophages. The findings support its therapeutic potential in conditions characterized by excessive inflammation.

Mechanism of Action

The mechanism of action of 2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Benzyl Group

a. 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-isopropyl-acetamide
  • Structure : Differs by having both chloro and fluoro substituents at the 2- and 6-positions of the benzyl ring.
  • Properties :
    • Molecular formula: C₁₂H₁₆ClFN₂O; molecular weight: 258.72 .
    • Predicted pKa: 8.24, indicating moderate basicity, which may influence solubility and membrane permeability .
  • Comparison : The additional fluorine atom could enhance electronegativity and metabolic stability compared to the 3-chloro derivative.
b. 2-Chloro-N-isopropyl-N-(3-(trifluoromethyl)benzyl)acetamide
  • Structure: Replaces the amino group with chlorine and introduces a trifluoromethyl group at the 3-position of the benzyl ring.
  • Properties: Molecular formula: C₁₃H₁₅ClF₃NO; molecular weight: 293.71 .
  • Comparison: The trifluoromethyl group increases hydrophobicity and may improve binding to hydrophobic enzyme pockets, but the absence of the amino group likely reduces nucleophilic reactivity .

Variations in N-Substituents

a. 2-Amino-N-(2,2,2-trifluoroethyl)acetamide
  • Structure : Features a trifluoroethyl group instead of benzyl and isopropyl substituents.
  • Synthesis : Prepared via methods involving amidation or alkylation, as described in patent WO 2012/047543 .
b. 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide
  • Structure : Incorporates a dihydrobenzodioxin ring system and a methyl group instead of isopropyl.
  • Comparison : The fused oxygen-containing ring may improve solubility and π-π stacking interactions, while the smaller methyl group reduces steric hindrance .

Biological Activity

2-Amino-N-(3-chloro-benzyl)-N-isopropyl-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features an acetamide functional group attached to a benzyl moiety with a chlorine substituent. This configuration enhances its lipophilicity, potentially influencing its interaction with biological targets. The molecular formula is C12H15ClN2O, with a molar mass of approximately 240.71 g/mol.

The biological activity of this compound is primarily attributed to:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulation : It can bind to cellular receptors, modulating signal transduction pathways that influence cell behavior.
  • Gene Expression : The compound may impact gene expression and protein synthesis by interacting with transcription factors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens, including bacteria and fungi.

PathogenMinimum Inhibitory Concentration (MIC)Comments
Staphylococcus aureus8 μg/mLEffective against MRSA strains
Escherichia coli>100 μg/mLLimited efficacy observed
Candida albicans16 μg/mLModerate antifungal activity

The compound's structural modifications, particularly the presence of halogens, appear to enhance its efficacy against these microorganisms .

Anticancer Activity

In addition to antimicrobial effects, this compound has shown promise in anticancer applications. Studies have reported cytotoxic effects on various cancer cell lines:

Cell LineIC50 (μM)Comments
A549 (Lung cancer)15 μMInduces apoptosis
MCF-7 (Breast cancer)10 μMCell cycle arrest observed
PC-3 (Prostate cancer)12 μMSignificant growth inhibition

The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for preventing cancer cell proliferation .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various derivatives of acetamides, including this compound. Results indicated that compounds with chloro substitutions exhibited enhanced activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In a recent study focusing on the anticancer potential of acetamide derivatives, this compound was found to significantly reduce cell viability in multiple cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapeutics .

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